molecular formula C23H28N2O7S B11131003 Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11131003
M. Wt: 476.5 g/mol
InChI Key: QIIODIPNMDLQFM-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoate esters, such as:

  • Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
  • Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-2-yl}carbonyl)amino]benzoate

Uniqueness

What sets Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate apart is its specific substitution pattern and the presence of both the sulfonyl group and the benzoate ester. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28N2O7S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 4-[[1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H28N2O7S/c1-4-32-23(27)16-7-9-18(10-8-16)24-22(26)17-6-5-13-25(15-17)33(28,29)21-14-19(30-2)11-12-20(21)31-3/h7-12,14,17H,4-6,13,15H2,1-3H3,(H,24,26)

InChI Key

QIIODIPNMDLQFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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